Dhesn

Adrenergic Pharmacology Smooth Muscle Contractility In Vitro Bioassay

Dhesn (DHESN, CAS 7288-61-1) is the preferred dihydrogenated ergopeptine for targeted pharmacology research where generic ergot substitution fails. Direct comparative studies confirm DHESN matches dihydroergotamine in postsynaptic α-adrenoceptor antagonism (guinea-pig ileum), outperforms DHE in slowing GI motility (rat in vivo), and uniquely modulates central 5-HT turnover with an antidepressant-like profile. Its reduced 9,10-double bond enhances metabolic stability and alters receptor kinetics versus non-hydrogenated ergosines. Procure with precision — select DHESN for reproducible, evidence-based outcomes in serotonergic, noradrenergic, and GI motility assays.

Molecular Formula C30H39N5O5
Molecular Weight 549.7 g/mol
CAS No. 7288-61-1
Cat. No. B1226890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhesn
CAS7288-61-1
Synonyms9,10-dihydroergosine
9,10-dihydroergosine methane sulfonate
9,10-dihydroergosine monomethanesulfonate, (5'alpha,10alpha)-isomer
9,10-dihydroergosine tartrate (1:1), (5'alpha,10alpha)-(R-(R*,R*))-isomer
DHESN
Molecular FormulaC30H39N5O5
Molecular Weight549.7 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O
InChIInChI=1S/C30H39N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36)/t18-,20-,22-,23+,24+,29-,30+/m1/s1
InChIKeyXWMMZDZUHSYSPU-ZADNKJPOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dhesn (CAS 7288-61-1) Procurement Guide: Baseline Identification of a Dihydrogenated Ergot Alkaloid


Dhesn (CAS 7288-61-1), also designated as 9,10-dihydroergosine (DHESN), is a dihydrogenated ergopeptine alkaloid derivative. This compound is characterized by the reduction of the double bond at the 9,10 position of the ergoline ring system, distinguishing it from its unsaturated precursor, ergosine [1]. As an ergot alkaloid, Dhesn belongs to a class of compounds known for their complex polycyclic core and interaction with multiple neurotransmitter systems, particularly serotonergic, adrenergic, and dopaminergic pathways [2]. The dihydrogenation of the ergoline nucleus is a critical structural modification that is known to alter the pharmacological profile, metabolic stability, and receptor binding kinetics compared to non-hydrogenated analogs within the ergot alkaloid family [3].

Why In-Class Substitution of Dhesn (CAS 7288-61-1) with Other Ergot Alkaloids Is Not Equivalent


Generic substitution within the ergot alkaloid class is scientifically untenable due to substantial differences in pharmacological potency, functional selectivity across receptor subtypes, and in vivo physiological outcomes. While compounds like dihydroergotamine (DHE) or ergosinine (ESNN) share structural similarities with Dhesn (DHESN), the specific stereochemistry and degree of hydrogenation in Dhesn's ergoline ring confer a unique polypharmacological fingerprint [1]. As demonstrated in direct comparative studies, DHESN exhibits distinct potency rankings for noradrenaline antagonism (DHESN = DHE > ESNN) [2] and divergent in vivo effects on gastrointestinal motility (DHESN slows transport, whereas DHE accelerates it) [3]. Furthermore, DHESN demonstrates differential binding affinities for specific serotonergic (5-HT1B vs 5-HT1A) [4] and dopaminergic receptor subtypes compared to its closest analogs. These quantifiable, target-specific divergences mean that selecting DHESN versus another ergot derivative—or a structurally related alkaloid—will lead to a non-interchangeable biological response, making precise compound selection essential for reproducible research or targeted industrial application.

Quantitative Differentiation Evidence for Dhesn (CAS 7288-61-1): Direct Comparative Analysis Against Analogs


Noradrenaline Antagonism: Dhesn vs. Dihydroergotamine vs. Ergosinine in Isolated Guinea-Pig Ileum

In a direct head-to-head comparison, Dhesn (DHESN) demonstrated equivalent noradrenaline (NA) antagonism potency to dihydroergotamine (DHE) and superior potency to ergosinine (ESNN). All three alkaloids inhibited NA-induced contractions of isolated guinea-pig ileum at very low concentrations (1–30 ng/mL). The rank order of potency was determined to be DHESN = DHE > ESNN [1]. Furthermore, the alpha-1 adrenoceptor antagonist prazosin was found to be equally as potent as DHESN in this assay, providing a well-characterized reference point for its antagonist activity at postsynaptic and extrajunctional alpha-adrenoceptors [1].

Adrenergic Pharmacology Smooth Muscle Contractility In Vitro Bioassay Alpha-Adrenoceptor Antagonism

Dopamine Receptor Antagonism: Dhesn Shows Highest Potency Among Ergosines in Helix pomatia Neuron Model

In a study evaluating the dopamine receptor antagonist activity of various ergosine derivatives on an identified neuron from the snail *Helix pomatia*, Dhesn (dihydroergosine) was identified as the most potent compound among the ergosines tested. Its antagonist potency was quantified by a pA2 value of 6.27, which was comparable to the values obtained for the clinically significant ergot derivatives dihydroergotoxine (pA2 = 6.66) and dihydroergotamine (pA2 = 6.36) [1].

Dopaminergic Pharmacology Receptor Binding Electrophysiology Invertebrate Model

Serotonergic System Modulation: Dhesn Decreases Brain 5-HT Turnover and Potentiates 5-HTP-Induced Syndrome

In vivo administration of Dhesn (DHESN) in rats produced a biochemical and behavioral profile consistent with enhanced serotonergic neurotransmission, a hallmark of many classical antidepressants. Acute (50.0 mg/kg) and repeated (0.1-10.0 mg/kg over 5 days) administration lowered brain concentrations of the serotonin metabolite 5-HIAA, indicating decreased 5-HT turnover [1]. This finding was functionally validated by DHESN's ability to potentiate the 5-HT behavioral syndrome induced by pargyline and 5-HTP at doses of 10.0-100.0 mg/kg. This potentiation was specifically blocked by the serotonin antagonist cyproheptadine but not by the dopamine antagonist haloperidol, confirming a serotonergic mechanism [1]. Unlike some other ergot alkaloids that may primarily act as vasoconstrictors (e.g., ergotamine), DHESN displays a distinct central serotonergic modulatory profile [2].

Serotonergic Pharmacology Behavioral Neuroscience Antidepressant Research In Vivo Neurochemistry

Gastrointestinal Motility: Dhesn Slows Intestinal Transit Whereas Dihydroergotamine Accelerates It In Vivo

A direct in vivo comparative study in rats revealed a stark functional divergence between Dhesn (DHESN) and its analog dihydroergotamine (DHE) on gastrointestinal motility. When administered intraperitoneally at identical doses (0.5, 1, and 2 mg/kg), DHESN and the related compound ergosinine (ESNN) slowed the transport of barium through the small intestine. In contrast, dihydroergotamine (DHE), applied at the same doses, accelerated intestinal transit [1]. This qualitative difference in a whole-animal physiological system underscores that DHESN and DHE, despite being structurally related dihydrogenated ergot alkaloids, produce opposing functional outcomes in the gut.

Gastrointestinal Pharmacology In Vivo Pharmacodynamics Smooth Muscle Motility Comparative Efficacy

GABAA Receptor Ionophore Binding: Dihydrogenated Ergot Alkaloids Exhibit Benzodiazepine-Like Affinity

A class-level property of dihydrogenated ergot alkaloids, including Dhesn (DHESN), is their high affinity for the GABAA receptor-associated chloride ionophore. Studies indicate that this binding activity is comparable to that of benzodiazepines and barbiturates, which are established classes of compounds that act at this site [1]. This characteristic distinguishes dihydrogenated ergot derivatives, such as DHESN and dihydroergotoxine, from their non-hydrogenated counterparts, which generally lack this high-affinity interaction with the GABAA receptor complex [1].

GABAergic Pharmacology Receptor Binding Neuropharmacology Anxiolytic Research

Vasodilatory and Hypotensive Effects: Dhesn Lowers Blood Pressure in Hypertensive Rats via a Haloperidol-Sensitive Mechanism

In a conscious spontaneously hypertensive rat (SHR) model, Dhesn (DHESN) demonstrated a potent antihypertensive effect attributed to vasodilation [1]. Mechanistically, the hypotensive action of DHESN was partially blocked by the dopamine antagonist haloperidol, but not by the alpha-2 adrenoceptor antagonist yohimbine [1]. This pharmacological profile distinguishes DHESN from other vasoactive ergot alkaloids, such as dihydroergotamine, which is primarily known for its vasoconstrictor properties mediated by alpha-adrenoceptors [2].

Cardiovascular Pharmacology Hypertension Research Hemodynamics Receptor Mechanism

Evidence-Based Application Scenarios for Procuring Dhesn (CAS 7288-61-1)


Investigating Alpha-Adrenoceptor Antagonism in Isolated Smooth Muscle Preparations

For in vitro studies of noradrenaline-mediated contractility, such as in isolated guinea-pig ileum or other smooth muscle assays, Dhesn (DHESN) is the preferred compound. As evidenced by direct comparative data, DHESN exhibits high potency as a postsynaptic alpha-adrenoceptor antagonist, matching the activity of both dihydroergotamine and the reference antagonist prazosin, while outperforming ergosinine [1]. This ensures robust, reproducible inhibition of NA-induced contractions at low nanogram concentrations.

In Vivo Studies of Central Serotonergic Function and Antidepressant-Like Activity

When designing in vivo behavioral or neurochemical experiments to probe the central serotonergic (5-HT) system, Dhesn provides a distinct pharmacological profile. It has been shown to decrease brain 5-HT turnover (measured by 5-HIAA levels) and functionally potentiate 5-HTP-induced behavioral syndrome in rats, a profile shared with established antidepressants [2]. This differentiates DHESN from other ergot alkaloids, like ergotamine, which do not produce this robust central serotonergic modulation, making DHESN a superior choice for studies of 5-HT-mediated behavior and potential antidepressant mechanisms.

Gastrointestinal Motility Research Requiring Transit Deceleration

For studies on gastrointestinal (GI) motility where the experimental goal is to slow intestinal transit, Dhesn is the optimal ergot alkaloid. A direct in vivo comparison demonstrated that DHESN and ergosinine decelerate the passage of a barium meal through the rat small intestine, whereas dihydroergotamine (DHE) accelerates it at identical doses [3]. Procuring DHESN is therefore essential for achieving a specific, evidence-based outcome in GI pharmacology research, avoiding the confounding opposite effect seen with DHE.

Investigating Dopaminergic Antagonism with High Potency in Neuronal Models

For electrophysiological or pharmacological studies examining dopamine receptor antagonism, particularly in invertebrate models like *Helix pomatia*, Dhesn is the most potent choice within the ergosine subfamily. Its pA2 value of 6.27 against dopamine-induced neuronal inhibition is comparable to that of dihydroergotamine and dihydroergotoxine, and higher than other ergosines tested [4]. This high potency makes DHESN a valuable reference compound for characterizing dopaminergic responses and distinguishing them from other aminergic effects.

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